1-Benzyl-4-Boc-piperazine-2-carboxylic acid
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Overview
Description
1-Benzyl-4-Boc-piperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder, soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Pharmacological and Medicinal Chemistry Insights
1-Benzyl-4-Boc-piperazine-2-carboxylic acid is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its structural features make it versatile for modifications that lead to the development of drugs with potential applications in treating a range of conditions. While direct research on this specific compound is limited, insights can be drawn from studies focusing on related piperazine derivatives and their applications in medicinal chemistry.
Piperazine Derivatives in Drug Development : Piperazine, a core component of this compound, is a versatile scaffold in drug design. It has been incorporated into a wide array of pharmacologically active compounds, including antidepressants, antipsychotics, and antihistamines. The structural diversity and modifiability of piperazine derivatives allow for the development of molecules with a broad spectrum of biological activities, highlighting the potential of this compound as a precursor in synthesizing new drugs (Rathi et al., 2016).
Antimicrobial and Antituberculosis Activities : Piperazine and its analogues have demonstrated significant antimicrobial and antituberculosis activities. These compounds, through structural modifications, show promise in combating Mycobacterium tuberculosis, including drug-resistant strains. This suggests that derivatives of this compound could potentially be explored for their efficacy against bacterial infections, including tuberculosis (Girase et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
As a piperazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight of 32038 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
It’s known that piperazine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid. For instance, the compound may cause skin and eye irritation, and may affect the respiratory system . Therefore, adequate ventilation and protective measures are recommended when handling this compound .
properties
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKCGUUHDUPDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622427 |
Source
|
Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
181956-25-2 |
Source
|
Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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